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Compound of Interest

Compound Name:
4-Morpholinopyridine-3-boronic

acid pinacol ester

CAS No.: 2096333-47-8

Cat. No.: B6338124

Get Quote

Executive Summary & Application Context
In the synthesis of PI3K inhibitors and other heterocyclic pharmacophores, 4-
Morpholinopyridine-3-boronic acid pinacol ester (CAS: 487048-28-0) serves as a critical

Suzuki-Miyaura coupling partner. Its value lies in the stability of the pinacol ester (Bpin) moiety

compared to the free boronic acid, and the solubilizing effect of the morpholine ring.

However, the amphiphilic nature of this molecule—containing a basic pyridine nitrogen, a

Lewis-acidic boron center, and a lipophilic morpholine tail—creates unique NMR challenges.

This guide provides a comparative analysis of its

H NMR signature against its primary degradation products (boronic acid) and precursors,
enabling researchers to validate purity with high confidence.

Structural Analysis & Expected Chemical Shifts[1]
To interpret the spectrum accurately, we must deconstruct the electronic environment of the

molecule. The pyridine ring is electron-deficient, but the morpholine at the 4-position acts as a
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strong electron donor (resonance effect), significantly shielding the adjacent protons.

Diagnostic Signal Assignments (CDCl , 400 MHz)
The following table outlines the expected chemical shifts based on substituent additivity rules

and analogous pyridine-boronate systems.
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Proton
Assignment

Type
Approx. Shift (

ppm)
Multiplicity

Mechanistic
Insight

H-2 (Pyridine) Ar-H 8.60 – 8.75 Singlet (s)

Most deshielded

due to proximity

to Pyridine-N and

Bpin

(anisotropy). Key

diagnostic peak.

H-6 (Pyridine) Ar-H 8.20 – 8.35 Doublet (d)

Deshielded by

Pyridine-N;

couples with H-5

(

Hz).

H-5 (Pyridine) Ar-H 6.75 – 6.90 Doublet (d)

Upfield shift.

Shielded by the

ortho-morpholine

oxygen/nitrogen

lone pair

donation.

Morpholine (O-

CH

)

Aliph 3.80 – 3.85 Triplet/Multiplet

Characteristic

ether region

signals.

Morpholine (N-

CH

)

Aliph 3.15 – 3.25 Triplet/Multiplet

Adjacent to

nitrogen; distinct

from O-CH

.

Pinacol (CH

)
Methyl 1.35 – 1.37 Singlet (s)

Integration of

12H confirms the

ester is intact.
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Technical Note: The Boron atom has a quadrupole moment (

). While this affects

B and

C spectra (broadening C-B peaks), it generally does not broaden proton signals in

the pinacol ester form. However, partial hydrolysis can lead to line broadening.

Comparative Analysis: Alternatives & Impurities
A "clean" spectrum is rare. You must be able to distinguish the target from its common

"alternatives"—specifically, the hydrolyzed acid and the protodeboronated byproduct.

Target vs. Free Boronic Acid (Hydrolysis)
Boronic esters are susceptible to hydrolysis in the presence of atmospheric moisture, reverting

to 4-Morpholinopyridine-3-boronic acid.

The Indicator: Monitor the region at 1.35 ppm.

Target (Ester): Sharp singlet (12H) at ~1.35 ppm.

Impurity (Acid): The 1.35 ppm peak disappears. A broad singlet (OH) may appear variable

between 5.0–8.0 ppm depending on concentration and water content.

Shift Drift: The Pyridine H-2 signal often shifts slightly upfield (0.05–0.1 ppm) in the free

acid due to changes in the boron's hybridization and hydrogen bonding.

Target vs. Protodeboronation (4-Morpholinopyridine)
The most common side reaction during storage or coupling is the loss of the boron group

entirely.

The Indicator: Loss of the H-2 Singlet.
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Target: H-2 is a singlet (or fine doublet) at >8.6 ppm.

Byproduct: The proton at position 3 (replacing Boron) becomes a multiplet coupling with H-

2 and H-4. The spectrum reverts to the symmetry of a mono-substituted pyridine, often

showing a complex pattern in the 6.5–8.3 ppm range.

Target vs. Regioisomer (2-Morpholinopyridine-3-Bpin)
If the morpholine was introduced via nucleophilic aromatic substitution (S

Ar) on a di-halogenated precursor, regioisomers are possible.

Differentiation:

4-Morpholino (Target): H-5 and H-6 are vicinal (coupling

Hz).

2-Morpholino (Isomer): The proton pattern changes significantly. If the morpholine is at

position 2, the remaining protons (H-4, H-5, H-6) form a different coupling system, typically

pushing the most shielded proton (H-5) to a different chemical environment.

Experimental Protocol for Validation
To ensure reproducibility and minimize "ghost" peaks caused by solvent interactions, follow this

protocol.

Step 1: Solvent Selection
Primary Choice:CDCl

(Chloroform-d).

Why: Provides the sharpest resolution for the pinacol methyls.

Risk: Acidic traces in CDCl

can catalyze hydrolysis. Neutralize the solvent by passing it through a small plug of basic
alumina or storing it over K
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CO

if the bottle is old.

Alternative:DMSO-d

.

Why: Use if the compound is insoluble or if observing the boronic acid -OH groups is

necessary.

Note: DMSO is hygroscopic; water peaks (3.33 ppm) may obscure morpholine signals.

Step 2: Sample Preparation
Weigh 5–10 mg of the pinacol ester.[1]

Dissolve in 0.6 mL of solvent.

Critical: Ensure the solution is clear. Turbidity suggests boronic acid oligomerization

(boroxines). Filter through a cotton plug if necessary.

Step 3: Acquisition Parameters[3][4]
Pulse Angle: 30° (ensures accurate integration).

Relaxation Delay (d1): Set to

seconds.

Reasoning: The methyl protons (12H) and the isolated H-2 pyridine proton have different

T1 relaxation times. A short delay will under-integrate the methyls, leading to a false

calculation of purity.

Visualizations
Diagram 1: Structural Assignment Logic
This diagram correlates the chemical structure with the NMR logic described above.
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Caption: Structural correlation of 4-Morpholinopyridine-3-Bpin protons to their diagnostic

chemical environments.

Diagram 2: Purity Decision Tree
A self-validating workflow to determine if the reagent is suitable for coupling.
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Analyze 1H NMR Spectrum
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Caption: Step-by-step decision logic for validating reagent quality before synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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